molecular formula C17H22N4O3S B590517 BRD-8899

BRD-8899

Número de catálogo: B590517
Peso molecular: 362.4 g/mol
Clave InChI: KAAADIFKRHNJHA-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BRD8899 es un inhibidor selectivo de la quinasa 33 de serina/treonina (STK33). Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de la investigación del cáncer. A pesar de su alta potencia, BRD8899 ha mostrado una eficacia limitada en la eliminación de células cancerosas dependientes de KRAS .

Aplicaciones Científicas De Investigación

BRD8899 ha sido ampliamente estudiado por sus posibles aplicaciones en investigación del cáncer. Inicialmente se pensó que tenía beneficios terapéuticos para los cánceres que albergan mutaciones oncogénicas en el gen KRAS. Los estudios han demostrado que BRD8899 no mata eficazmente las células cancerosas dependientes de KRAS . A pesar de esto, BRD8899 sigue siendo una herramienta valiosa para estudiar el papel de STK33 en varios procesos celulares. Se utiliza en ensayos bioquímicos para cuantificar la actividad de la quinasa y en ensayos basados en células para estudiar los efectos de la inhibición de la quinasa .

Mecanismo De Acción

BRD8899 ejerce sus efectos inhibiendo la actividad de la quinasa de STK33. El compuesto se une al sitio activo de STK33, evitando la fosforilación de sus sustratos. Esta inhibición lleva a niveles disminuidos de ezrina fosforilada, un objetivo corriente de STK33 . Los objetivos moleculares y las vías implicadas en la acción de BRD8899 incluyen el eje de señalización STK33-MST4-ezrina .

Métodos De Preparación

La síntesis de BRD8899 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye el uso de STK33 recombinante humano de longitud completa expresada por baculovirus y el sustrato quinasa general proteína básica de mielina (MBP). Las condiciones de reacción se optimizan para cuantificar la generación de difosfato de adenosina (ADP) dependiente de la quinasa STK33 .

Actividad Biológica

BRD-8899 is a selective inhibitor of the serine/threonine kinase STK33, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various cancer cell lines, and implications for future research.

  • Molecular Formula : C17H22N4O3S
  • CAS Number : 1404437-50-8
  • Chemical Structure : this compound features a pyrrolidine core substituted with a sulfonamide group and an isoquinoline moiety, contributing to its biological activity.

This compound primarily targets STK33, a kinase implicated in the survival and proliferation of KRAS-dependent cancer cells. Despite its selectivity, studies indicate that this compound does not effectively induce cell death in KRAS-dependent cancer models, suggesting that targeting STK33 alone may not be sufficient for therapeutic efficacy in these contexts .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on STK33 kinase activity. However, its impact on cell viability varies significantly across different cancer cell lines:

Cell Line Response to this compound Notes
KRAS-dependent (e.g., H358)No significant cytotoxicityIndicates potential limitations in targeting KRAS mutations .
Non-KRAS-dependent (e.g., MDA-MB-468)Reduced viability observedSuggests effectiveness in specific contexts .
Pancreatic Cancer ModelsVariable response; some sensitivity notedFurther investigation needed to understand mechanisms .

Case Studies

  • Pancreatic Cancer :
    • A study examined the role of STK33 in pancreatic cancer using this compound. It was found that while STK33 promotes tumor growth, inhibiting it with this compound did not translate to significant reductions in tumor viability in KRAS-mutant models.
    • The study utilized scratch-wound assays to assess cell migration and invasion, revealing that this compound did not affect these processes significantly compared to controls .
  • Breast Cancer :
    • In non-KRAS-dependent breast cancer models, this compound demonstrated reduced cell proliferation and increased apoptosis rates, highlighting its potential utility outside KRAS-driven malignancies .

Implications for Cancer Therapy

The findings surrounding this compound underscore the complexity of targeting kinases in cancer therapy. Although it is a promising candidate for inhibiting STK33, its lack of efficacy against KRAS-dependent tumors suggests that combination therapies or alternative targets may be necessary for effective treatment strategies.

Future Directions

Further research is required to fully elucidate the biological pathways influenced by this compound and its potential role in combination therapies. Investigations into its effects on other signaling pathways and cellular processes will be crucial for developing comprehensive treatment regimens for cancers with diverse genetic backgrounds.

Propiedades

IUPAC Name

N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAADIFKRHNJHA-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD-8899
Reactant of Route 2
BRD-8899
Reactant of Route 3
Reactant of Route 3
BRD-8899
Reactant of Route 4
BRD-8899
Reactant of Route 5
BRD-8899
Reactant of Route 6
Reactant of Route 6
BRD-8899
Customer
Q & A

Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with this compound could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.

Q2: Did this compound demonstrate the expected impact on KRAS-dependent cancer cell viability?

A2: Despite its potent inhibitory activity against STK33, this compound failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.